N-(2-Aminoethyl)-1-(2-nitrobenzenesulfonyl)piperidine-3-carboxamide
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Overview
Description
“N-(2-Aminoethyl)-1-(2-nitrobenzenesulfonyl)piperidine-3-carboxamide” is a synthetic organic compound that belongs to the class of piperidine derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(2-Aminoethyl)-1-(2-nitrobenzenesulfonyl)piperidine-3-carboxamide” typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the nitrobenzenesulfonyl group: This step may involve the reaction of the piperidine derivative with 2-nitrobenzenesulfonyl chloride under basic conditions.
Attachment of the aminoethyl group: This can be done through nucleophilic substitution reactions using 2-aminoethyl derivatives.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
“N-(2-Aminoethyl)-1-(2-nitrobenzenesulfonyl)piperidine-3-carboxamide” can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or hydroxylamine derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted sulfonamide derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a drug candidate for various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of “N-(2-Aminoethyl)-1-(2-nitrobenzenesulfonyl)piperidine-3-carboxamide” depends on its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The nitrobenzenesulfonyl group may play a role in the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
N-(2-Aminoethyl)-1-(2-nitrobenzenesulfonyl)piperidine-3-carboxamide: can be compared with other piperidine derivatives such as:
Uniqueness
The unique combination of functional groups in “this compound” may confer distinct biological activities and chemical reactivity compared to other similar compounds. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C14H20N4O5S |
---|---|
Molecular Weight |
356.40 g/mol |
IUPAC Name |
N-(2-aminoethyl)-1-(2-nitrophenyl)sulfonylpiperidine-3-carboxamide |
InChI |
InChI=1S/C14H20N4O5S/c15-7-8-16-14(19)11-4-3-9-17(10-11)24(22,23)13-6-2-1-5-12(13)18(20)21/h1-2,5-6,11H,3-4,7-10,15H2,(H,16,19) |
InChI Key |
UYAMIKSRXZLLSN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-])C(=O)NCCN |
Origin of Product |
United States |
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